molecular formula C20H16N4O4 B2832249 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione CAS No. 1251619-25-6

1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione

Cat. No. B2832249
CAS RN: 1251619-25-6
M. Wt: 376.372
InChI Key: DUWOGBVLNCFKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Research on compounds structurally related to the specified chemical has explored their pharmacological potentials, including their affinity and selectivity toward specific receptors. For example, studies have investigated arylpiperazine derivatives of phenytoin for their affinity toward 5-HT(1A) and α(1)-adrenoceptors, demonstrating the importance of these compounds in developing potential therapeutic agents for neurological disorders (Handzlik et al., 2011).

Synthetic Chemistry and Material Science

The chemical synthesis of heterocyclic compounds, including pyrazolo[1,2-b]phthalazine derivatives and phthalazinone derivatives, highlights the compound's relevance in synthetic chemistry. These studies provide insights into the methodologies for synthesizing complex molecules that could have applications in material science, pharmaceuticals, and as intermediates for further chemical transformations (Torkian et al., 2011); (Mahmoud et al., 2012).

Biological Activity

Studies on the biological activity of related compounds, such as the synthesis and biological evaluation of biphenylcarboxamides and biphenylsulfonamides as potent 5-HT(1B/1D) antagonists, underscore the potential biomedical applications of these molecules. These investigations contribute to the search for new therapeutic agents with specific receptor selectivity (Liao et al., 2000).

Corrosion Inhibition

Research into the inhibitory action of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media demonstrates the utility of heterocyclic compounds in industrial applications. This research indicates the potential for developing new materials that protect against corrosion, which is crucial for extending the life of metal structures and components (Chetouani et al., 2005).

properties

IUPAC Name

1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-27-16-9-5-6-14(12-16)18-21-17(28-22-18)13-23-10-11-24(20(26)19(23)25)15-7-3-2-4-8-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWOGBVLNCFKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione

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